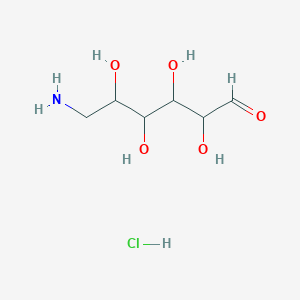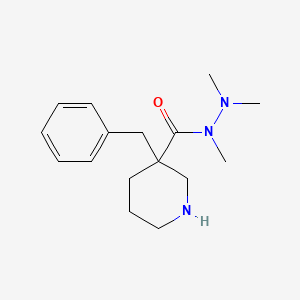![molecular formula C48H28FeN4O8 B13383295 hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate](/img/structure/B13383295.png)
hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate is a complex compound that belongs to the class of porphyrins. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis. This particular compound is characterized by its iron(2+) center and the presence of carboxylate groups, which enhance its solubility and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate involves several steps. One common method is the 1,3-dipolar cycloaddition of a carbomethoxyphenyl substituted porphyrin with an azomethine ylide, followed by hydrolysis under thermal acidic conditions
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using microwave-mediated metallation with iron(III) salts. This method is efficient and allows for the production of high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions
Hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The iron(2+) center can be oxidized to iron(3+), altering the compound’s electronic properties.
Reduction: The compound can be reduced back to iron(2+) under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in the formation of iron(3+)-containing compounds, while substitution reactions can yield a wide range of functionalized porphyrins .
Wissenschaftliche Forschungsanwendungen
Hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate has numerous applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions due to its ability to coordinate with different substrates.
Biology: Employed in studies of oxygen transport and electron transfer processes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of photonic materials and sensors.
Wirkmechanismus
The mechanism of action of hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate involves its ability to coordinate with various substrates through its iron(2+) center. This coordination can facilitate electron transfer processes, making it an effective catalyst. In photodynamic therapy, the compound generates singlet oxygen upon light irradiation, which can damage cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5,10,15,20-tetrakis(4-carboxyphenyl)porphyrin: Similar structure but lacks the iron(2+) center.
5,10,15,20-tetrakis(4-methoxyphenyl)porphyrin: Contains methoxy groups instead of carboxylate groups.
Uniqueness
Hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate is unique due to its iron(2+) center and the presence of carboxylate groups, which enhance its solubility and reactivity. These features make it particularly useful in catalysis and photodynamic therapy .
Eigenschaften
Molekularformel |
C48H28FeN4O8 |
|---|---|
Molekulargewicht |
844.6 g/mol |
IUPAC-Name |
hydron;iron(2+);4-[10,15,20-tris(4-carboxylatophenyl)porphyrin-22,24-diid-5-yl]benzoate |
InChI |
InChI=1S/C48H30N4O8.Fe/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 |
InChI-Schlüssel |
RMKDTEZMQPVWLW-UHFFFAOYSA-L |
Kanonische SMILES |
[H+].[H+].[H+].[H+].C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])[N-]3)C(=O)[O-].[Fe+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



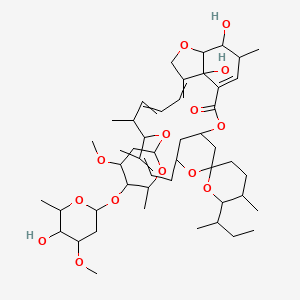
![Benzhydryl 7-amino-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13383221.png)
![tert-butyl (3S)-3-[(oxetan-3-yl)amino]piperidine-1-carboxylate](/img/structure/B13383227.png)

![4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(1,3-dithian-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine](/img/structure/B13383234.png)
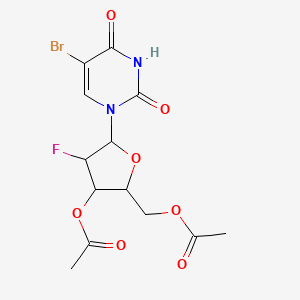
![1,1',3,3'-Tetrabenzyl-2,2-dibromo-hexadecahydro-2,2'-spirobi[cyclohexa[d]1,3-diaza-2-nickelacyclopentane]](/img/structure/B13383244.png)
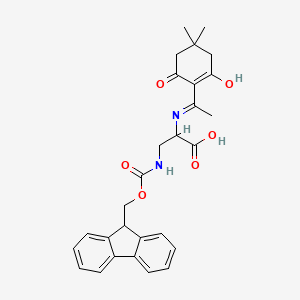

![N-[5-(1-benzylpyridin-1-ium-3-carbonyl)-6,7-dimethyl-4-oxo-1,6,7,8-tetrahydropteridin-2-yl]-2-methylpropanamide](/img/structure/B13383268.png)
![3-[(2S,5S)-5-[3-[(tert-Butyldiphenylsilyl)oxy]propyl]-3-methylene-2-tetrahydrofuryl]-1-propanol](/img/structure/B13383285.png)
